

BAY-958: A Technical Guide on its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-958 is a potent and highly selective inhibitor of the Positive Transcription Elongation Factor b (P-TEFb) complex, specifically targeting Cyclin-Dependent Kinase 9 (CDK9).[1][2] Its mechanism of action centers on the suppression of transcriptional elongation of key oncogenes and anti-apoptotic proteins, leading to anti-proliferative effects in cancer cells. While BAY-958 demonstrated promising preclinical efficacy, its suboptimal physicochemical and pharmacokinetic properties led to its development as a lead compound for the clinical candidate atuveciclib (BAY 1143572).[1][3][4] This guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental context of BAY-958 in cancer research.

Core Mechanism of Action: Inhibition of CDK9 and Transcriptional Regulation

The primary mechanism of action of **BAY-958** is the potent and selective inhibition of CDK9, a key component of the P-TEFb complex.[1][5] In cancer, the dysregulation of transcription is a common driver of malignant growth, and CDK9 plays a crucial role in this process.[6]

The P-TEFb complex, which also includes Cyclin T1, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[5] This phosphorylation event is critical for the transition







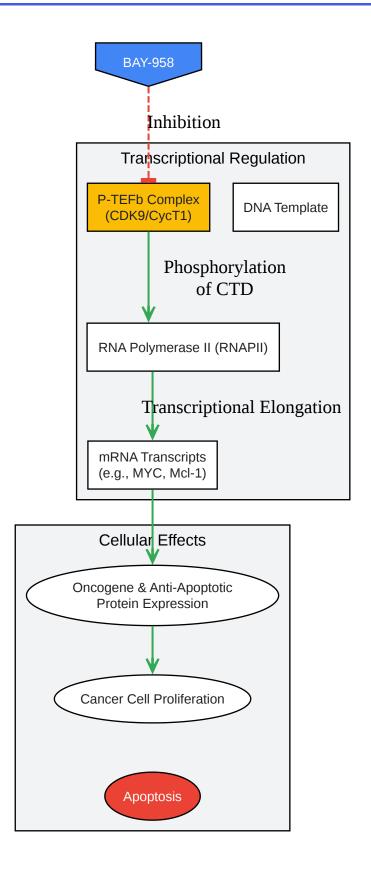
from transcription initiation to productive elongation, allowing for the synthesis of full-length messenger RNA (mRNA) transcripts of various genes, including many that are vital for cancer cell survival and proliferation.[3][6]

By inhibiting the kinase activity of CDK9, **BAY-958** prevents the phosphorylation of the RNAPII CTD.[3] This action leads to a downstream cascade of events:

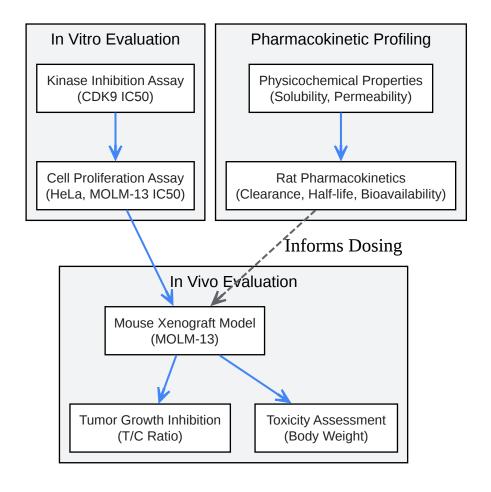
- Downregulation of Anti-Apoptotic Proteins: The transcription of key survival proteins, such as Mcl-1, is suppressed.
- Repression of Oncogenes: The expression of critical oncogenes, like MYC, which are often overexpressed in cancer and drive cell proliferation, is reduced.[6]
- Induction of Apoptosis: The combined effect of downregulating survival signals and oncogenic drivers ultimately leads to programmed cell death (apoptosis) in cancer cells.

Signaling Pathway Diagram









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- To cite this document: BenchChem. [BAY-958: A Technical Guide on its Mechanism of Action in Cancer Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605961#bay-958-mechanism-of-action-in-cancer-cells]

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